molecular formula C14H18N2O B1425814 8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine CAS No. 1483028-45-0

8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine

Cat. No. B1425814
M. Wt: 230.31 g/mol
InChI Key: GPEJZSAQFYIBEF-UHFFFAOYSA-N
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Description

“8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine” is a chemical compound with the molecular formula C14H18N2O . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 19 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 primary amine (aliphatic), and 1 ether (aliphatic) .

Scientific Research Applications

Anti-Coronavirus Activity

  • A study by Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones, related to the queried compound, showing significant inhibition of human coronavirus 229E replication. Notably, these compounds were devoid of anti-influenza virus activity, suggesting specificity to coronaviruses (Apaydın et al., 2019).

Analgesic Activity

  • Cohen et al. (1978) reported that derivatives of 2-Amino-7-oxa-3-thia-1-azaspiro compounds exhibit significant analgesic activity in phenylquinone writhing and yeast inflamed foot assays. This suggests potential applications in pain management (Cohen et al., 1978).

Synthesis Applications

  • Research by Yu et al. (2015) focused on the synthesis of spirocyclic compounds, including N-substituted 4-methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carboxylic acids, demonstrating applications in chemical synthesis and potentially in pharmaceutical development (Yu et al., 2015).

Nematicidal Activity

  • A study by Srinivas et al. (2008) synthesized compounds with a 1-thia-4-azaspiro[4.5]decan-3-one structure, demonstrating nematicidal activities. This could have implications for agricultural applications (Srinivas et al., 2008).

Antitumor Activity

  • Yang et al. (2019) designed novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, showing moderate to potent activity against various human cancer cell lines. This suggests potential use in cancer therapy (Yang et al., 2019).

properties

IUPAC Name

8-phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-13-16-10-14(17-13)8-6-12(7-9-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEJZSAQFYIBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)CN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine
Reactant of Route 2
8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine
Reactant of Route 3
8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine
Reactant of Route 4
8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine
Reactant of Route 5
8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine
Reactant of Route 6
8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine

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